

Review of KDM4 inhibitors and their development

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An In-depth Technical Guide to the Development of KDM4 Inhibitors

The histone lysine demethylase 4 (KDM4) family, comprising members KDM4A-F, are epigenetic regulators that play a crucial role in gene transcription, DNA repair, and metabolism. [1] These enzymes, also known as Jumonji domain-containing 2 (JMJD2), catalyze the removal of methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), as well as from histone H1.4 at lysine 26.[2] Dysregulation and overexpression of KDM4 enzymes are frequently observed in various human cancers, including breast, prostate, colorectal, and lung cancer, making them attractive targets for therapeutic intervention.[3][4] The development of small molecule inhibitors targeting KDM4 enzymes has become a significant area of research in the pursuit of novel anti-cancer agents.[5][6]

KDM4 Signaling Pathways and Oncogenic Roles

KDM4 proteins are implicated in several signaling pathways that are critical for cancer progression. Their primary oncogenic function stems from their ability to demethylate repressive histone marks, such as H3K9me2/3, leading to the activation of genes involved in cell proliferation, survival, and differentiation.[4][7]

Key oncogenic signaling pathways influenced by KDM4 include:

 MYC Pathway: KDM4B expression is strongly correlated with MYCN amplification in neuroblastoma.[8] KDM4B physically interacts with N-Myc, is recruited to N-Myc target

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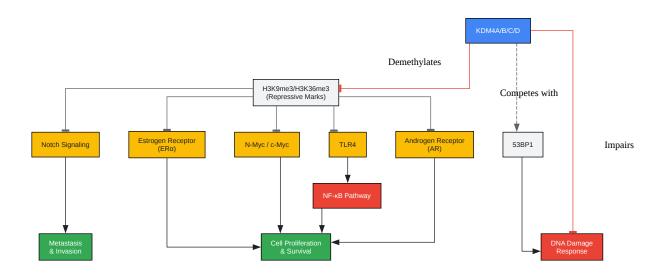




genes, and regulates the Myc signaling pathway, thereby promoting neuroblastoma cell proliferation.[8]

- Androgen Receptor (AR) Signaling: In prostate cancer, KDM4A regulates the expression of the androgen receptor by modulating AR enhancer activity.[7] KDM4C has also been linked to metastatic prostate cancer, where its inhibition reduces cell migration and invasion.[7]
- Estrogen Receptor (ER) Signaling: KDM4B is essential for ERα transcription in breast cancer cells. It is recruited to ERα target genes to demethylate H3K9me3, promoting the expression of ER-responsive genes like MYC and CCND1.[9]
- Notch Signaling: KDM4A has been shown to promote breast cancer tumor growth and metastasis by activating the Notch signaling pathway through H3K9me3 demethylation.
- Toll-Like Receptor (TLR) Signaling: In the context of hepatic fibrogenesis, KDM4D promotes the expression of Toll-like receptor 4 (TLR4) by demethylating H3K9, which in turn activates the NF-kB signaling pathway.[10]
- DNA Damage Response: KDM4A and KDM4B are involved in the DNA damage response pathway. Overexpression of KDM4A can impair DNA damage repair by competing with 53BP1 for binding to dimethylated H4K20 at sites of DNA damage.[2]





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Figure 1: KDM4 Signaling Pathways in Cancer.

Development of KDM4 Inhibitors

The development of KDM4 inhibitors has largely focused on targeting the enzyme's catalytic site, which contains a Fe(II) ion and requires the cofactor 2-oxoglutarate (2-OG) for its demethylase activity.[7][11] Inhibitors can be broadly categorized based on their mechanism of action.

1. 2-Oxoglutarate (2-OG) Cofactor Mimics: These inhibitors typically chelate the active site Fe(II) ion, competing with the natural cofactor 2-OG. This is the largest and most studied class of KDM4 inhibitors.[11] 2. Substrate-Competitive Inhibitors: These molecules are designed to mimic the histone substrate, blocking the binding of H3K9/36me3 to the active site.[3][11] 3. Non-Competitive Inhibitors: Some inhibitors, like JIB-04, are not competitive with 2-OG and are







thought to occupy a different pocket, potentially disrupting the binding of the histone substrate or oxygen.[4][11]

The following table summarizes key KDM4 inhibitors, their potency, and the assays used for their characterization.



Inhibitor	Target(s)	IC50 / EC50	Assay Type	Reference(s)
TACH101	Pan-KDM4	EC50 < 1 nM (H3K36me3)	HTRF (Cell- based)	[12]
QC6352	KDM4A	IC50 = 104 nM	LANCE TR- FRET	[3][13]
KDM4B	IC50 = 56 nM	LANCE TR- FRET	[3][13]	
KDM4C	IC50 = 35 nM	LANCE TR- FRET	[3][13]	_
KDM4D	IC50 = 104 nM	LANCE TR- FRET	[3][13]	_
KYSE-150 Cells	EC50 = 3.5 nM (prolif.)	Proliferation Assay	[3]	_
JIB-04	KDM4A (JMJD2A)	IC50 = 445 nM	-	[13]
KDM4B (JMJD2B)	IC50 = 435 nM	-	[13]	
KDM4C (JMJD2C)	IC50 = 1100 nM	-	[13]	_
KDM4E (JMJD2E)	IC50 = 340 nM	-	[13]	_
IOX1	KDM4A	IC50 = Broad Spectrum	-	[4]
KDM4C	IC50 = 0.6 μM	-	[13]	
KDM4D	IC50 = Potent Inhibitor	-	[4]	_
Ciclopirox (CPX)	KDM4B	IC50 = 3.8 μM	TR-FRET	[3]
SD70	KDM4C	IC50 = 30 μM	Antibody-based	[3]

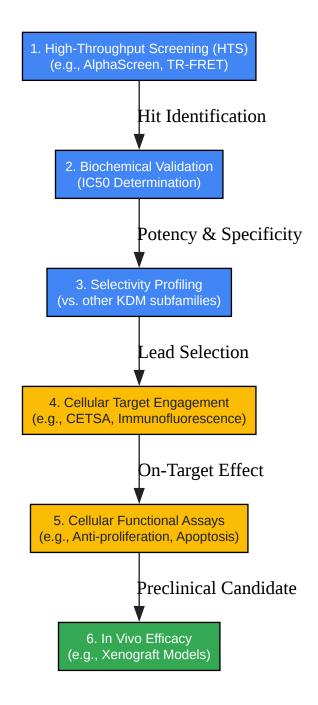


KDM4D-IN-1	KDM4D	IC50 = 0.41 μM	-	[4]
Compound 28	KDM4D	IC50 = 23 nM	AlphaLISA	[3]
В3	KDM4B	IC50 = 10 nM	Antibody-based fluorometric	[3][14]

Experimental Protocols for KDM4 Inhibitor Evaluation

A hierarchical workflow is typically employed to identify and validate novel KDM4 inhibitors, progressing from initial high-throughput screening to detailed biochemical and cellular characterization, and finally to in vivo efficacy studies.





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Figure 2: General Workflow for KDM4 Inhibitor Development.

Key Experimental Methodologies

- 1. Biochemical Assays (In Vitro Potency)
- AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the demethylation of a biotinylated histone peptide substrate. A primary

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antibody recognizes the demethylated product, and a secondary antibody linked to a donor bead is added. Upon excitation, the donor bead releases singlet oxygen, which excites an acceptor bead if in close proximity, generating a luminescent signal. The potency of inhibitors is determined by the reduction in this signal. [15]

- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Similar to
 AlphaScreen, this assay uses a labeled antibody that recognizes the demethylated histone
 substrate. The binding of this antibody brings a donor (e.g., Europium cryptate) and an
 acceptor (e.g., XL665) fluorophore into proximity, resulting in a FRET signal. Inhibition of
 KDM4 activity leads to a decrease in the FRET signal.[3]
- Formaldehyde Dehydrogenase (FDH)-Coupled Assay: This method measures the
 formaldehyde produced as a byproduct of the demethylation reaction. The formaldehyde is
 then oxidized by FDH, which concurrently reduces NAD+ to NADH. The increase in NADH
 concentration is monitored by fluorescence, providing a measure of the demethylase activity.
 [16]
- Antibody-based Fluorometric/ELISA Assays: These assays directly quantify the
 demethylated product. A substrate is incubated with the KDM4 enzyme and the inhibitor. The
 reaction product is then captured on a microplate and detected using an antibody specific to
 the demethylated histone mark, followed by a fluorescent or colorimetric secondary detection
 system.[3][17]
- 2. Cellular Assays (Target Engagement and Function)
- High-Content Immunofluorescence: This method is used to assess the on-target effect of
 inhibitors in cells. Cells are treated with the inhibitor, then fixed and stained with antibodies
 against specific histone methylation marks (e.g., H3K9me3). Automated microscopy and
 image analysis are used to quantify the changes in methylation levels, confirming that the
 inhibitor engages its target in a cellular context.[18]
- Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding. Cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble, non-denatured KDM4 protein remaining at each temperature is quantified by Western blot or other methods. A successful inhibitor will increase the thermal stability of KDM4.[3]



- Anti-Proliferation Assays (e.g., BrdU, MTT): These assays measure the effect of KDM4 inhibitors on the proliferation of cancer cell lines. For example, the BrdU assay measures the incorporation of bromodeoxyuridine into newly synthesized DNA during cell division.[14][19]
- Patient-Derived Xenograft (PDX) and Organoid Models: To evaluate in vivo efficacy, inhibitors are tested in animal models, often immunodeficient mice bearing tumors derived from human patients (PDX models). These models provide a more clinically relevant assessment of an inhibitor's anti-tumor activity.[3][12]

Clinical Landscape and Future Directions

The development of KDM4 inhibitors is still in its early stages, with few compounds reaching clinical trials.[5][20] A notable exception is TACH101, a first-in-class, potent pan-KDM4 inhibitor that has entered a Phase 1 clinical trial for the treatment of gastrointestinal cancers and high microsatellite instability (MSI-H) metastatic colorectal cancers.[3][12] Preclinical data for TACH101 showed broad and potent anti-proliferative activity across a wide range of cancer cell lines and efficacy in various xenograft and patient-derived organoid models.[12]

Despite this progress, significant challenges remain.

- Selectivity: Achieving selectivity among the highly conserved KDM4 isoforms, as well as
 against other JmjC domain-containing demethylases, is a major hurdle.[5] Lack of selectivity
 can lead to off-target effects.
- Cellular Potency: Many inhibitors that show high potency in biochemical assays exhibit poor activity in cellular models.[3] This discrepancy can be due to poor cell permeability or competition with high intracellular concentrations of the 2-OG cofactor.[3]
- Biomarkers: Identifying patient populations that would most benefit from KDM4 inhibition is crucial for successful clinical translation. The role of KDM4 in various cancer types is still being elucidated, and predictive biomarkers are needed.[3]

Future efforts in the field will likely focus on developing isoform-selective inhibitors, exploring novel allosteric binding sites outside the catalytic domain, and combining KDM4 inhibitors with other therapeutic agents, such as immunotherapy, to enhance anti-tumor responses.[3] The development of high-quality chemical probes will also be essential to further unravel the specific biological functions of each KDM4 family member.[21]



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